Phosalone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In ethyl acetate, acetone, acetonitrile, benzene, chloroform, dichloromethane, dioxane, methyl ethyl ketone, toluene, xylene c. 1000, hexane 11 (all in g/L, 20 °C)

In water, 3.05mg/L at 25 °C

0.00305 mg/mL at 25 °C

Solubility in water, g/100ml at 25 °C: 0.0003 (very poor)

Synonyms

Canonical SMILES

Insecticide Mode of Action

Researchers have investigated how phosalone disrupts the nervous system of insects, specifically its inhibition of acetylcholinesterase, an enzyme critical for nerve function [Source: Pesticide Biochemistry and Physiology()]. This helps scientists understand how phosalone works as an insecticide.

Environmental Fate

Studies have examined how phosalone degrades in the environment, including soil and water [Source: Journal of Agricultural and Food Chemistry()]. This information is important for understanding the potential environmental impact of phosalone use.

Analytical Methods

Scientists have developed methods to detect and measure phosalone in environmental samples and food products [Source: Journal of Chromatography A()]. This is essential for monitoring phosalone levels and ensuring food safety.

Phosalone is an organophosphate compound with the chemical formula C₁₂H₁₅ClNO₄PS₂. It is primarily utilized as an insecticide and acaricide, developed by Rhône-Poulenc in France. Phosalone acts by inhibiting acetylcholinesterase, an enzyme crucial for the proper functioning of the nervous system in insects, leading to paralysis and death. Although effective, its use has been restricted or banned in several regions due to environmental and health concerns .

Phosalone acts as a cholinesterase inhibitor []. Cholinesterase is an enzyme essential for proper nerve function. Phosalone binds to cholinesterase, preventing it from breaking down acetylcholine, a neurotransmitter. This leads to an overstimulation of the nervous system, causing symptoms like nausea, dizziness, and in severe cases, respiratory paralysis and death [, ].

Phosalone is a hazardous compound due to its high toxicity.

The synthesis of phosalone involves treating O,O-diethyldithiophosphoric acid with N-chloromethyl-5-chlorobenzoxazolone, resulting in a complex formation that leads to its active insecticidal properties .

Phosalone exhibits significant biological activity as an insecticide and acaricide. Its mechanism of action primarily involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine at nerve synapses. This results in overstimulation of the nervous system, causing paralysis and ultimately death in target pests. Additionally, studies have indicated that phosalone may induce oxidative stress and inflammation in non-target organisms, raising concerns about its ecological impact .

The synthesis of phosalone can be summarized as follows:

- Starting Materials: O,O-diethyldithiophosphoric acid and N-chloromethyl-5-chlorobenzoxazolone.

- Reaction Conditions: The reaction typically occurs under controlled conditions to ensure safety and efficiency.

- Product Isolation: Following the reaction, phosalone is purified through standard chemical techniques to remove any unreacted starting materials or byproducts.

This method highlights the complexity involved in producing phosalone while ensuring that safety protocols are adhered to due to its toxic nature .

Phosalone is predominantly used in agricultural practices as an insecticide and acaricide. Its applications include:

- Crop Protection: Effective against a wide range of pests affecting crops.

- Public Health: Utilized in vector control programs for managing insect populations that transmit diseases.

- Research: Studied for its biochemical effects on non-target species and potential uses in pest management strategies.

Research has shown that phosalone interacts with various biological systems beyond its intended targets. Key findings from interaction studies include:

- Oxidative Stress: Phosalone has been shown to elevate levels of oxidative stress markers in organisms, indicating potential cellular damage .

- Inflammatory Response: It may alter cytokine levels, leading to inflammatory responses that could impact non-target species .

- Aquatic Toxicity: Phosalone is highly toxic to aquatic life, raising concerns about its runoff from agricultural fields into water bodies .

These studies underscore the importance of understanding phosalone's broader ecological impacts.

Phosalone shares structural and functional similarities with other organophosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Primary Use | Toxicity Level |

|---|---|---|---|

| Phosalone | C₁₂H₁₅ClNO₄PS₂ | Insecticide/Acaricide | Very High |

| Malathion | C₁₄H₁₈O₆PS₂ | Insecticide | Moderate |

| Chlorpyrifos | C₁₂H₁₈Cl₃NO₃PS | Insecticide | High |

| Diazinon | C₁₂H₁₈N₂O₃PS | Insecticide | High |

Uniqueness of Phosalone:

- Phosalone has a distinct chlorobenzoxazolone moiety that differentiates it from other organophosphates like malathion and chlorpyrifos.

- Its specific mechanism of action related to acetylcholinesterase inhibition makes it particularly potent against certain pest species.

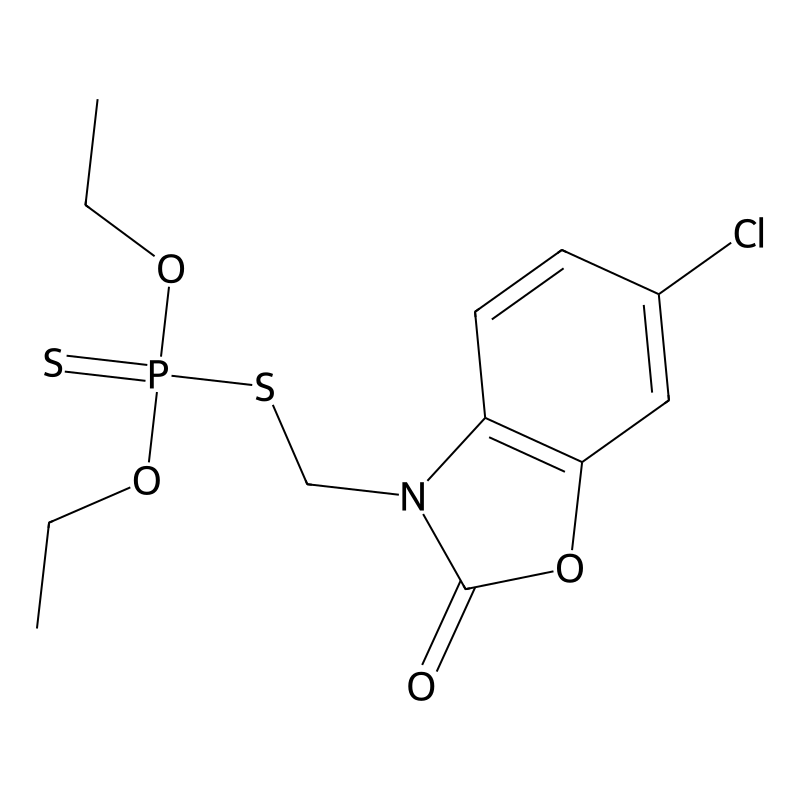

Molecular Structure and IUPAC Nomenclature

Phosalone’s molecular structure consists of a benzoxazolone core substituted with a chlorinated aromatic ring and a diethylphosphorodithioate group. The IUPAC name is 6-chloro-3-(diethoxyphosphinothioylsulfanylmethyl)-1,3-benzoxazol-2-one. Its molecular formula (C₁₂H₁₅ClNO₄PS₂) corresponds to a molar mass of 367.81 g/mol. The structure features:

- A 6-chlorobenzoxazol-2(3H)-one moiety.

- A diethylphosphorodithioate side chain linked via a methylene group.

The canonical SMILES representation is CCOP(=S)(OCC)SCN1C(=O)Oc2cc(Cl)ccc12, while the InChIKey is IOUNQDKNJZEDEP-UHFFFAOYSA-N.

Synthesis Pathways and Industrial Production Methods

Phosalone is synthesized through a two-step reaction:

- Formation of N-chloromethyl-5-chlorobenzoxazolone:

- Phosphorylation with O,O-diethyldithiophosphoric acid:

The overall reaction is:

$$

\text{6-Chloro-1,3-benzoxazol-2(3H)-one + CH₂O + (C₂H₅O)₂P(S)SH → Phosalone + H₂O}

$$

Industrial production typically employs sulfuric acid as a catalyst, with yields optimized by controlling temperature (40–60°C) and stoichiometry.

Key Physicochemical Parameters

Solubility Profile in Organic Solvents and Aqueous Systems

Phosalone exhibits low water solubility (1.4 mg/L at 20°C) but high miscibility in polar organic solvents:

| Solvent | Solubility (g/L, 20°C) | Source |

|---|---|---|

| Water | 0.0014 | |

| Acetone | >1000 | |

| Dichloromethane | >1000 | |

| n-Heptane | 26.3 | |

| Methanol | >1000 |

This solubility profile facilitates its formulation as emulsifiable concentrates.

Thermal Stability and Decomposition Products

Phosalone decomposes at temperatures above 100°C, releasing toxic gases such as phosphorus oxides (POₓ), sulfur oxides (SOₓ), and nitrogen oxides (NOₓ). Key decomposition pathways include:

- β-hydrogen bond scission: Predominant in aerobic conditions.

- Homolytic cleavage: Observed under UV irradiation.

Under aqueous photolysis (λ = 300 nm), the quantum yield is 0.19, with a half-life of 15–20 minutes. Major degradation products include 6-chloro-3H-benzoxazol-2-one and 2-amino-5-chlorophenol.

Octanol-Water Partition Coefficient (Log Kow)

The log Kow of phosalone is 4.01–4.38, indicating high lipophilicity. This value correlates with its tendency to bioaccumulate in fatty tissues:

| Condition | Log Kow | Source |

|---|---|---|

| pH 7, 20°C | 4.01 | |

| pH 5, 25°C | 4.38 |

The coefficient was determined using reversed-phase HPLC and shake-flask methods.

Phosalone undergoes extensive photolytic degradation through multiple pathways when exposed to ultraviolet radiation and simulated solar conditions. The compound demonstrates significant susceptibility to photodegradation, with degradation rates strongly dependent on the presence of photocatalysts and environmental conditions [1] [2].

Direct Photolysis Pathways

Direct photolysis of phosalone occurs through ultraviolet light absorption, with the compound exhibiting a quantum yield of 0.19 at 300 nanometers wavelength [3]. Under controlled laboratory conditions using mercury vapor arc irradiation with wavelengths above 290 nanometers filtered out, phosalone demonstrates rapid decomposition in aqueous buffered solutions at pH 5, achieving half-lives of 15-20 minutes [3]. The photodegradation follows first-order kinetics, indicating that the rate of degradation is directly proportional to the concentration of the parent compound [1] [2].

Photocatalytic Enhancement Mechanisms

The presence of titanium dioxide particles significantly enhances phosalone photodegradation efficiency under ultraviolet light illumination. In optimized conditions using 1000-watt ultraviolet irradiation with titanium dioxide catalyst, a 20 parts per million aqueous solution of phosalone achieves a half-life of 15 minutes with a first-order rate constant of 0.0532 per minute [1] [2]. The photocatalytic process demonstrates complete mineralization efficiency, with chemical oxygen demand reduction exceeding 45% within 15 minutes of irradiation [1].

The addition of hydrogen peroxide at 150 parts per million concentration further enhances photodegradation efficiency, creating advanced oxidation conditions that accelerate the breakdown of phosalone molecular structure [1] [2]. Without titanium dioxide catalyst, the degradation rate decreases substantially, and in the absence of ultraviolet light, degradation becomes negligible, confirming the photolytic nature of the degradation process [1] [2].

Environmental Photolysis Conditions

Under natural environmental conditions, phosalone photodegradation rates vary significantly with seasonal and geographical factors. In European aquatic systems at 52 degrees north latitude, calculated half-lives range from 49 hours during peak summer months to 1354 hours in December, reflecting the substantial influence of solar irradiation intensity on degradation kinetics [3]. On soil surfaces under controlled laboratory conditions, phosalone exhibits half-lives of 2.5 days under ultraviolet light and 4.75 days under simulated solar light conditions [4]. Glass surface applications show increased persistence with half-lives of 4.75 days under ultraviolet light and 8.5 days under simulated solar conditions [4].

Photodegradation Product Formation

Photolytic degradation of phosalone generates multiple transformation products depending on the irradiation conditions and solvent systems. In hexane and methanol solvents, the primary photoproduct identified is dechlorophosalone, formed through photodechlorination of the parent compound [4]. Irradiation in methanol produces additional compounds including phosalone-oxon, O,O-diethyl S-methyl phosphorodithioate, and 6-chloro-3-methoxymethyl-2-oxobenzoxazoline [4].

Solid-state photolysis as thin films on glass surfaces generates distinct photoproducts, including 6-chloro-3-mercaptomethyl-2-oxobenzoxazoline and its dimeric disulfide derivative [4]. These transformation products demonstrate the complexity of phosalone photochemistry and the influence of matrix effects on degradation pathways.

Hydrolytic Breakdown Pathways

Phosalone hydrolysis demonstrates strong pH dependence, with stability varying significantly across different aqueous conditions. The compound exhibits maximum stability at pH 5, where less than 10% degradation occurs after one month of incubation [3] [5]. This pH represents the optimal storage condition for phosalone formulations and indicates minimal hydrolytic breakdown under mildly acidic conditions.

Alkaline Hydrolysis Mechanisms

Under alkaline conditions, phosalone undergoes enhanced hydrolytic degradation through nucleophilic attack mechanisms. At pH 9, the compound demonstrates a half-life of 9 days, representing a substantial acceleration compared to neutral and acidic conditions [5]. The alkaline hydrolysis follows established organophosphorus pesticide degradation pathways, involving nucleophilic substitution reactions at the phosphorus center [6] [7].

Computational studies using ab initio quantum chemical calculations reveal that phosalone hydrolysis can proceed through multiple mechanistic pathways depending on nucleophile orientation [6] [7]. The attacking hydroxide ion orientation determines whether the reaction follows a multistep addition-elimination mechanism with pentavalent intermediate formation or a single-step direct displacement mechanism [6] [7]. The most energetically favorable pathway corresponds to addition-elimination occurring when the hydroxide proton positions near the phosphoryl sulfur atom [6] [7].

Metal Ion Catalyzed Hydrolysis

Silver ion catalysis provides a highly efficient method for phosalone degradation through enhanced hydrolytic mechanisms. Under optimal conditions with a silver to phosalone molar ratio of 7:1, complete degradation occurs within 20 minutes [8]. The silver ions facilitate hydrolysis by attacking the electron-deficient phosphorus atom in the pesticide molecule, creating electrophilic conditions that accelerate bond cleavage [8].

The metal ion catalyzed hydrolysis demonstrates effectiveness across varying concentration ratios, with beneficial degradation occurring at silver to phosalone ratios ranging from 1:4 to 1:6 [8]. This approach offers potential for water treatment applications, particularly for contaminated aquatic systems where rapid phosalone removal is required [8].

Hydrolytic Product Formation

Hydrolytic degradation of phosalone generates characteristic breakdown products that reflect the cleavage patterns of organophosphorus compounds. Primary hydrolysis products include O,O-diethylphosphorodithioate and mercapto-3-thiomethyl 6-chlorobenzoxazolone derivatives [5]. These products undergo subsequent transformation through oxidation pathways, converting to sulfoxide and sulfone derivatives [5].

The hydrolytic breakdown pathway demonstrates tissue-specific distribution patterns in biological systems, with brain, liver, fat, and skeletal muscle showing elevated concentrations of sulfide metabolites [5]. This distribution pattern indicates the importance of understanding hydrolytic product toxicity in comprehensive environmental risk assessments.

Soil Microbial Degradation Kinetics

Phosalone undergoes rapid microbial degradation in aerobic soil environments, with half-lives consistently ranging from less than one day to approximately seven days across various soil types [3] [9] [10]. The degradation process follows first-order kinetics and demonstrates significant variability based on soil physicochemical properties and microbial community composition.

Aerobic Degradation Pathways

In aerobic soil systems, phosalone degradation proceeds through multiple microbial pathways involving both mineralization and bound residue formation. Studies using German standard soils demonstrate half-lives ranging from 0.8 days in German Standard Soil 2.3 and German Field Soil to 4.1 days in German Standard Soil 2.1 [3]. The corresponding DT90 values (time for 90% degradation) range from 13.3 to 30 days, indicating complete dissipation occurs within one month under aerobic conditions [3].

Microbial mineralization of phosalone generates carbon dioxide as the primary end product, representing 3.5 to 5.9% of the applied dose across different soil types [3]. The mineralization process continues throughout the incubation period, indicating ongoing microbial activity and progressive breakdown of both parent compound and intermediate metabolites [3].

Bound Residue Formation

A significant portion of phosalone degradation products becomes incorporated into soil organic matter as bound residues. These non-extractable residues reach maximum concentrations of 84.7% of the applied dose by day 30, subsequently decreasing to 80.6% by day 45 [3]. The bound residue formation represents a critical pathway for phosalone sequestration in soil systems, potentially influencing long-term environmental fate and bioavailability.

The bound residues undergo further characterization through fractionation into fulvic acid, hymatomelanic acid, and humin components. Individual fractions account for less than 10% of the applied dose, indicating distributed incorporation across multiple soil organic matter pools [3]. This distribution pattern suggests that bound residue formation involves multiple binding mechanisms and organic matter interactions.

Anaerobic Degradation Characteristics

Under anaerobic soil conditions, phosalone demonstrates rapid degradation with enhanced transfer from aquatic to soil phases. In flooded sandy loam soil systems, radioactivity rapidly transfers to the soil compartment, with only 14% remaining in the water phase after seven days and 2% after 77 days [3]. This rapid phase transfer indicates strong soil adsorption and subsequent anaerobic transformation processes.

Anaerobic degradation generates 2-amino-5-chlorophenol (chloroaminophenol) as the primary degradation product, reaching maximum concentrations of 20% of applied radioactivity in the water phase after three days and 8% in the soil phase after 14 days [3]. The precursor compound 6-chloro-3H-benzoxazol-2-one appears transiently at concentrations of 0.5-3.5% of applied radioactivity, indicating rapid conversion to chloroaminophenol [3].

Microbial Community Influences

The efficiency of phosalone degradation depends significantly on soil microbial community composition and activity levels. Enhanced biodegradation can develop following repeated applications, leading to accelerated degradation rates as specific microbial populations adapt to utilize phosalone as a carbon or energy source [11] [12]. However, cross-adaptation within organophosphorus pesticide classes remains limited compared to other pesticide families [11].

Soil pH substantially influences microbial degradation rates through effects on both chemical hydrolysis and microbial community structure. Higher pH conditions generally favor enhanced degradation, particularly for organophosphorus compounds, through increased enzymatic activity and favorable chemical conditions for bond cleavage [11]. Temperature, moisture content, and oxygen availability similarly affect degradation kinetics through their influence on microbial metabolic rates and community dynamics.

Purity

Physical Description

Solid

COLOURLESS OR WHITE CRYSTALS WITH CHARACTERISTIC ODOUR.

Color/Form

White

Colorless

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Flash Point

Heavy Atom Count

Density

1.4 g/cm³

LogP

log Kow = 4.38

4.38

4.3

Odor

Decomposition

Hydrolyzed by strong alkalis and acids

The principal hydrolysis products are 6-chlorobenzoxazolone, (EtO)2 P(O)OH, and formaldehyde.

Appearance

Melting Point

46 °C

Storage

UNII

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

MeSH Pharmacological Classification

Mechanism of Action

Vapor Pressure

Vapor pressure at 25 °C: negligible

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Impurities

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Metabolism of organophosphates occurs principally by oxidation, by hydrolysis via esterases and by reaction with glutathione. Demethylation and glucuronidation may also occur. Oxidation of organophosphorus pesticides may result in moderately toxic products. In general, phosphorothioates are not directly toxic but require oxidative metabolism to the proximal toxin. The glutathione transferase reactions produce products that are, in most cases, of low toxicity. Paraoxonase (PON1) is a key enzyme in the metabolism of organophosphates. PON1 can inactivate some organophosphates through hydrolysis. PON1 hydrolyzes the active metabolites in several organophosphates insecticides as well as, nerve agents such as soman, sarin, and VX. The presence of PON1 polymorphisms causes there to be different enzyme levels and catalytic efficiency of this esterase, which in turn suggests that different individuals may be more susceptible to the toxic effect of organophosphate exposure.

Wikipedia

Use Classification

Acaricides, Insecticides

INSECTICIDES

Methods of Manufacturing

REACTION OF 6-CHLORO-3-(CHLOROMETHYL)BENZOXAZOLONE WITH METAL SALT OF PHOSPHORODITHIOIC ACID

Produced by the condensation of sodium O,O-diethyl phosphorodithioate with 6-chloro-3-chloromethyl-3H-benzoxazol-2-one, the latter being obtained by the interaction of urea with 2-aminophenol to give 3H-benzoxazol-2-one which is chlorinated to give the 6-chloro analog ... .

General Manufacturing Information

Phosalone has no U.S. registrations and nine import tolerances, on almond (hulls), almonds, apples, apricots, cherries, grapes, peaches, pears, and plums (fresh prunes). Phosalone treated crops do not pose risk concerns, and no risk mitigation is necessary at this time.

/Outside the U.S./ Phosalone is used to control mites, apple rust mite, broad mite, brown almond mite, brown mite, spruce spider mite, citrus red mite, European red mite, Pacific spider mite, two-spotted spider mite, thrips, citrus thrips, Colorado potato beetle, plum curculio, pecan weevil, chrysanthemum leafminer, cherry fruit fly, walnut husk fly, apple maggot, whiteflies, aphids, citrus aphids, pecan aphids, buckthorn aphid, apple aphid, green apple aphid, leafcurl plum aphid, thistle aphid, black peach aphid, walnut aphid, rosy apple aphid, wooly apple aphid, potato aphid, rose, aphid, filbert aphid, black cherry aphid, green peach aphid, hop aphid, black pecan aphid, pecan spittlebug, leafhoppers, potato leafhopper, grape, leafhopper, variegated leafhopper, pecan phylloxera, grape phylloxera, pear psylla, European apple sawfly, peach twig borer, potato tuberworm, green fruitworm, orangedog, plume moths, pecan nut casebearer, mineola moth, European corn borer, fruittree leafroller, redbanded leafroller, obliquebanded leafroller, omnivorous leafroller, European leafroller, filbert leafroller, oriental fruit moth, hickory shuckworm, codling moth, filbert worm, grape berry moth, eyespotted bud moth.

Phosalone is applied as broadcast foliar applications using ground or aerial equipment. The maximum use rate per season on labels ranges from 1.6 lb ai/acre/season to 4.0 lb ai/acre/season, however, labels for non-EU countries (Turkey, Czech Republic, and Slovak Republic) do not specify the maximum number of applications allowed. Actual use practices typically result in significantly longer (<35 days) preharvest intervals, no more than 2- 3 applications per year at timings determined by pest pressure and official recommendations.

For more General Manufacturing Information (Complete) data for PHOSALONE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

COLORIMETRIC DETERMINATION OF PHOSALONE WITH PALLADIUM CHLORIDE AND P-NITROSO-N,N-DIETHYLANILINE.

Organic thiophosphate agricultural chemicals, such as phosalone, were analyzed by HPLC with on-line photolysis, followed by electrochemical detection using single or dual-electrode approaches for the species generated.

Retention ratio data compiled by the Food and Drug Administration in its Pesticide Analysis Manual (PAM) using packed gas chromatographic columns were examined for usage when capillary gas chromatography was applied for residue analysis. Retention ratios of a selected group of materials listed in the PAM tables were determined isothermally with split injection of 4 WCOT capillary columns coated with 4 different methane silicone coatings. Of the tested reference materials, 90 displayed retention ratios that matched the PAM values on all columns.

Analysis of products: By GLC with thermionic detection. Analysis of residues: By GLC.

Storage Conditions

Interactions

Stability Shelf Life

Dates

Simultaneous detection and identification of thiometon, phosalone, and prothioconazole pesticides using a nanoplasmonic sensor array

Marjan Koushkestani, Samira Abbasi-Moayed, Forough Ghasemi, Vahideh Mahdavi, M Reza Hormozi-NezhadPMID: 33716053 DOI: 10.1016/j.fct.2021.112109

Abstract

In this work, a colorimetric sensor array has been designed for the identification and discrimination of thiometon (TM) and phosalone (PS) as organophosphate pesticides and prothioconazole (PC) as a triazole pesticide. For this purpose, two different plasmonic nanoparticles including unmodified gold nanoparticles (AuNPs) and unmodified silver nanoparticles (AgNPs) were used as sensing elements. The principle of the proposed strategy relied on the aggregation AuNPs and AgNPs through the cross-reactive interaction between the target pesticides and plasmonic nanoparticles. Therefore, these aggregation-induced UV-Vis spectra changes were utilized to discriminate the target pesticides with the help of linear discriminant analysis (LDA). Besides, we have employed the bar plots and the heat maps as visual non-statistical methods to differentiate the pesticides in a wide range of concentrations (i.e., 20-5000 ng mL). Multivariate calibration plots from partial least squares (PLS)- regression indicated that the responses linearly depend on the pesticide concentrations in the range of 100-1000 ng mL

with the limit of detections (LOD) of 66.8, 68.3, and 41.4 ng mL

, for TM, PS, and PC, respectively. Finally, the potential applicability of the proposed sensor array has been evaluated for the detection and identification of the pesticides in the mixtures, water samples, and cucumber fruit.

Side effects of chlorantraniliprole, phosalone and spinosad on the egg parasitoid, Trichogramma brassicae

Ehsan Parsaeyan, Moosa Saber, Seyed Ali Safavi, Nafiseh Poorjavad, Antonio BiondiPMID: 32448953 DOI: 10.1007/s10646-020-02235-y

Abstract

The combined use of chemicals and biological control is not always a successful strategy owing to the potential side effects on biocontrol agents. Lethal and sublethal effects of three commonly used insecticides were assessed on adult and immature stages of the egg parasitoid Trichogramma brassicae Bezdenko (Hymenoptera: Trichogrammatidae). Recommended field concentrations of chlorantraniliprole, phosalone and spinosad caused mortality on preimaginal stages by 24, 87, and 98%, respectively. Lethal effects on parasitoid adults exposed to the insecticide dry residues were estimated as median lethal concentrations (LC) that were 13.28, 0.25, and 0.03 µg a.i. ml

for chlorantraniliprole, phosalone, and spinosad, respectively. The effect of a low lethal concentration (LC

) of the compounds was evaluated on various adult biological traits, such as longevity, fecundity, emergence rate and other life table parameters. All compounds caused detrimental effects on all the estimated demographical indexes. Chlorantraniliprole affected the net reproductive rate, mean generation time and doubling time in comparison to the control; while, phosalone and spinosad adversely affected all assessed parameters. Phosalone and spinosad significantly reduced gross reproductive rate, net reproductive rate, intrinsic rate of increase, finite rate of increase, mean generation time and doubling time and reduced longevity, fecundity, emergence rate related to other biological parameters in comparison with control. The results suggest that all compounds are not fully compatible with the activity of T. brassicae, and that the inclusion of chlorantraniprole, spinosad and phosalone into Integrated Pest Management (IPM) involving this parasitoid has to be avoided. Nevertheless, further studies in open field conditions and on a multiple generation scale are necessary for providing a more definitive conclusion on the IPM suitability of the three tested insectcides.

Facile synthesis of a core-shell structured magnetic covalent organic framework for enrichment of organophosphorus pesticides in fruits

Xiangping Lin, Xinquan Wang, Jiao Wang, Yuwei Yuan, Shanshan Di, Zhiwei Wang, Hao Xu, Huiyu Zhao, Peipei Qi, Wei DingPMID: 32029120 DOI: 10.1016/j.aca.2019.12.012

Abstract

A facile strategy was developed for the fabrication of a magnetic covalent organic framework (COF) via grafting of the monomers, 2,5-dihydroxyterephthalaldehyde (Dt) and 1,3,5-tris(4-aminophenyl) benzene (Tb) onto surface-modified FeO

nanoparticles. The magnetic COF, named as magnetic COF-DtTb, was readily fabricated without high temperature or harsh reaction conditions. The synthesized magnetic COF-DtTb nanoparticles were fully characterized, presenting a regular core-shell spherical structure, large specific surface area, superparamagnetism, and good thermal stability. Their potential as an enrichment adsorbent was investigated to establish an efficient magnetic solid-phase extraction method for the determination of organophosphorus pesticide residues in fruits. Systematic method validation revealed good linearity in the concentration range of 1-200 μg L

(correlation coefficient >0.9957). The method limits of detection were in the range of 0.002-0.063 μg kg

, the method limit of quantification was 1.00 μg kg

and recoveries ranged from 72.8% to 111% with RSDs lower than 12.3%. The results indicated that magnetic COF-DtTb possesses superior trace enrichment properties for organophosphorus pesticides in fruits.

ThThnated Development of a pH assisted AgNP-based colorimetric sensor Array for simultaneous identification of phosalone and azinphosmethyl pesticides

A Orouji, S Abbasi-Moayed, M Reza Hormozi-NezhadPMID: 31077953 DOI: 10.1016/j.saa.2019.04.074

Abstract

Development of simple and rapid methods for identification of pesticides, due to their broad usage and harmful effects on mammals, has been known as a critical demand. Herein, we have introduced a silver nanoparticle (AgNP) based colorimetric sensor array for simultaneous identification of Azinphosmethyl (AM) and Phosalone (PS) pesticides. In the presence of the target pesticides, unmodified AgNPs at various pHs (4.5, 5.5 and 9.5) showed different aggregation behaviors. As a result of aggregation, the color and UV-Vis spectra of AgNPs changed differentially, leading to distinct response patterns for AM and PS. The aggregation induced spectral changes of AgNPs, were used to identify AM and PS with the help of linear discriminant analysis (LDA). The applicability of the proposed sensor array was then evaluated by identifying the target pesticides in apple samples. Altogether, the developed AgNPs based colorimetric sensor array can be potentially exploited as an efficient discrimination tool in the near future for agrichemical applications.Target site insensitivity mutations in the AChE enzyme confer resistance to organophosphorous insecticides in Leptinotarsa decemlineata (Say)

M Malekmohammadi, H GalehdariPMID: 26778439 DOI: 10.1016/j.pestbp.2015.08.002

Abstract

In the present study, we demonstrated the use and optimization of the tetra-primer ARMS-PCR procedure to detect and analyze the frequency of the R30K and I392T mutations in resistant field populations of CPB. The R30K mutation was detected in 72%, 84%, 52% and 64% of Bahar, Dehpiaz, Aliabad and Yengijeh populations, respectively. Overall frequencies of the I392T mutation were 12%, 8% and 16% of Bahar, Aliabad and Yengijeh populations, respectively. No I392T point mutation was found among samples from Dehpiaz field population. Moreover, only 31% and 2% of samples from the resistant field populations were homozygous for R30K and I392T mutations, respectively. No individual simultaneously had both I392T and S291G/R30K point mutations. The incidence of individuals with both S291G and R30K point mutations in the samples from Bahar, Dehpiaz, Aliabad, and Yengijeh populations were 31.5%, 44.7%, 41.6%, and 27.3% respectively. Genotypes determined by the tetra-primer ARMS-PCR method were consistent with those determined by PCR sequencing. There was no significant correlation between the mutation frequencies and resistance levels in the resistant populations, indicating that other mutations may contribute to this variation. Polymorphism in the partial L. decemlineata cDNA AChE gene Ldace2 of four field populations was identified by direct sequencing of PCR-amplified fragments. Among 45 novel mutations detected in this study, T29P mutation was found across all four field populations that likely contribute to the AChE insensitivity. Site-directed mutagenesis and protein expression experiments are needed for a more complete evaluation.Comparative evaluation of toxicological effects and recovery patterns in zebrafish (Danio rerio) after exposure to phosalone-based and cypermethrin-based pesticides

Volkan Korkmaz, Abbas Güngördü, Murat OzmenPMID: 29852429 DOI: 10.1016/j.ecoenv.2018.05.055

Abstract

This study evaluated the toxic effects and recovery patterns in zebrafish (Danio rerio) after exposure to phosalone-based (PBP) and cypermethrin-based (CBP) pesticides. Initially, the 96 h LCvalues of the pesticides were calculated as being 5.35 µg of active ingredient (AI) L

for CBP and 217 µg AI L

for PBP based on measured concentrations. Accordingly, experimental groups were exposed to three sublethal concentrations of pesticides for 96 h, separately, and then zebrafish were transferred to pesticide-free conditions for 10 and 20 days recovery periods. Biochemical markers were assessed including carboxylesterase (CaE), acetylcholinesterase (AChE), glutathione S-transferase (GST), lactate dehydrogenase, glutathione peroxidase, catalase, alanine and aspartate aminotransferase (ALT, AST) activities after the exposure and recovery periods. Also, the pesticide concentrations in test water were quantified by high-performance liquid chromatography (HPLC) analysis. Our results showed that AChE and CaE activities were significantly inhibited and GST was induced by both pesticides after 96 h exposure. For PBP exposure, the decreases for GST induction and CaE inhibition showed a partial recovery in pesticide-free conditions. However, the decreases in AChE activity for CBP exposure and insufficient increases in same enzyme activity for PBP exposure after 20 days in pesticide-free conditions indicated that the projected recovery period was not enough to the recovery of AChE activities and for the improvement of fish health.

Molecular evidence on the protective effect of ellagic acid on phosalone-induced senescence in rat embryonic fibroblast cells

Maryam Baeeri, Saeideh Momtaz, Mona Navaei-Nigjeh, Kamal Niaz, Mahban Rahimifard, Seyedeh Farnaz Ghasemi-Niri, Nima Sanadgol, Mahshid Hodjat, Mohammad Sharifzadeh, Mohammad AbdollahiPMID: 27965107 DOI: 10.1016/j.fct.2016.12.008

Abstract

Salient evidence testifies the link between organophosphorus (OPs) exposure and the formation of free radical oxidants; and it is well accepted that free radicals are one of the basic concerns of senescence. To show the oxidative features of phosalone (PLN) as a key member of OPs, to induce senescence in rat embryonic fibroblast (REF) cells and to demonstrate the beneficial effects of the known antioxidant ellagic acid (EA) in diminishing the PLN-induced toxic effects, the levels of cell viability, oxidative stress markers, inflammatory cytokines, telomerase activity, and the expression of the genes related to senescence were investigated. Our results lend support to the hypothesis that PLN enhances the entire premature senescence parameters of REF cells. This accounts for the mechanistic approval of the role of OPs in induction of senescence in rat fibroblasts. Moreover, incorporation of EA diminished PLN toxicity mainly through suppression of p38 and p53 at gene and protein levels, and tempered the inflammation factors (TNF-α, IL-1β, IL-6 and NF-κB), which further affected cell division. Analysis of cell cycle showed that the percentage of G0/G1 arrest, in REF cells treated by EA was elevated as compared to control and PLN treated cells.Toxicological and biochemical characterizations of AChE in phosalone-susceptible and resistant populations of the common pistachio psyllid, Agonoscena pistaciae

Ali Alizadeh, Khalil Talebi-Jahromi, Vahid Hosseininaveh, Mohammad GhadamyariPMID: 25373165 DOI: 10.1093/jis/14.1.18

Abstract

The toxicological and biochemical characteristics of acetylcholinesterases (AChE) in nine populations of the common pistachio psyllid, Agonoscena pistaciae Burckhardt and Lauterer (Hemiptera: Psyllidae), were investigated in Kerman Province, Iran. Nine A. pistaciae populations were collected from pistachio orchards, Pistacia vera L. (Sapindales: Anacardiaceae), located in Rafsanjan, Anar, Bam, Kerman, Shahrbabak, Herat, Sirjan, Pariz, and Paghaleh regions of Kerman province. The previous bioassay results showed these populations were susceptible or resistant to phosalone, and the Rafsanjan population was most resistant, with a resistance ratio of 11.3. The specific activity of AChE in the Rafsanjan population was significantly higher than in the susceptible population (Bam). The affinity (K(M)) and hydrolyzing efficiency (Vmax) of AChE on acetylthiocholine iodide, butyrylthiocholine iodide, and propionylthiocholine odide as artificial substrates were clearly lower in the Bam population than that in the Rafsanjan population. These results indicated that the AChE of the Rafsanjan population had lower affinity to these substrates than that of the susceptible population. The higher Vmax value in the Rafsanjan population compared to the susceptible population suggests a possible over expression of AChE in the Rafsanjan population. The in vitro inhibitory effect of several organophosphates and carbamates on AChE of the Rafsanjan and Bam populations was determined. Based on I50, the results showed that the ratios of AChE insensitivity of the resistant to susceptible populations were 23 and 21.7-fold to monocrotophos and phosphamidon, respectively. Whereas, the insensitivity ratios for Rafsanjan population were 0.86, 0.8, 0.78, 0.46, and 0.43 for carbaryl, eserine, propoxur, m-tolyl methyl carbamate, and carbofuran, respectively, suggesting negatively correlated sensitivity to organophosphate-insensitive AChE. Therefore, AChE from the Rafsanjan population showed negatively correlated sensitivity, being insensitive to phosphamidon and monocrotophos and sensitive to N-methyl carbamates.Phosalone-induced inflammation and oxidative stress in the colon: Evaluation and treatment

Seyedeh Farnaz Ghasemi-Niri, Faheem Maqbool, Maryam Baeeri, Mahdi Gholami, Mohammad AbdollahiPMID: 27275092 DOI: 10.3748/wjg.v22.i21.4999

Abstract

To investigate the side effects of phosalone on intestinal cells and to evaluate benefits of ellagic acid (EA) as a remedy.In order to conduct an in vivo study, a rat model was used. The rats were divided into ten groups based on the materials used in the experiment and their dosage. The first group was fed normally. The second group was administered EA through gavage. Next Four groups were given (1/3, 1/5, 1/10, 1/20) LD50 phosalone; an organophosphorus compound. The last four groups received (1/3, 1/5, 1/10, 1/20) LD50 phosalone and of EA. After one month, the rats were sacrificed and their colon cells were examined to evaluate the level of inflammation, proteins and oxidative stress markers.

The results of this research show that phosalone elevates oxidative stress and changes the level of tumor necrosis factor-a (TNF-α), interlukin-6β (IL-6β) and nuclear factor (NF)-κB proteins. EA administration reduced phosalone toxicity and changed oxidative stress and inflammatory markers for all phosalone doses. Overall changes in reduction of TNF-α (230.47 ± 16.55 pg/mg protein vs 546.43 ± 45.24 pg/mg protein, P < 0.001), IL-6β (15.85 ± 1.03 pg/mg protein vs 21.55 ± 1.3 pg/mg protein, P < 0.05), and NF-κB (32.47 ± 4.85 pg/mg protein vs 51.41 ± 0.71 pg/mg protein, P < 0.05) manifest that the efficacy of EA is more viable for 1/3 LD50 dose of phosalone. Furthermore, EA is effective to counteract the negative outcomes of oxidative stress. When EA was used to treat 1/3 LD50 of phosalone's side effects, it improved the level of AChE activity (48.5% ± 6% vs 25% ± 7%, P < 0.05), TTM (0.391 ± 0.008 mmol/L vs 0.249 ± 0.032 mmol/L, P < 0.05), FRAP (46.04 ± 5.005 μmol/L vs 18.22 ± 1.9 μmol/L, P < 0.01) and MPO (0.222 ± 0.019 U/mg protein vs 0.387 ± 0.04 U/mg protein, P < 0.05).

This research highlights that EA is effective to alleviate the side effects of phosalone by reducing the level of oxidative stress and inflammatory proteins.